molecular formula C8H12 B3052983 Norbornane, 2-methylene- CAS No. 497-35-8

Norbornane, 2-methylene-

Cat. No. B3052983
CAS RN: 497-35-8
M. Wt: 108.18 g/mol
InChI Key: AJQVASAUQUTVJK-UHFFFAOYSA-N
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Description

Norbornane, also known as bicyclo[2.2.1]heptane, is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .


Synthesis Analysis

The synthesis of novel strained hydrocarbons based on a diene of the norbornene series, namely 5-methylene-2-norbornene, has been achieved using catalytic cyclopropanation with diazomethane . The study demonstrated the possibility of selective cyclopropanation solely along the endocyclic double bond .


Chemical Reactions Analysis

The reaction mechanism, ligand, and norbornene effects, and origins of meta-selectivity in Pd/norbornene-catalyzed alkylation and arylation via C–H activation have been theoretically elucidated by DFT computation . The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation .


Physical And Chemical Properties Analysis

Norbornane is a colorless and odorless solid under standard conditions . Some of its key physical and chemical properties include a molecular weight of approximately 96.17 g/mol, a boiling point of approximately 98 °C, and a melting point of approximately 88 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methylenenorbornane (Norbornane, 2-methylene-), focusing on six unique fields:

High-Energy-Density Fuels

2-Methylenenorbornane is a promising candidate for high-energy-density fuels due to its unique structural properties. The compound’s strained alicyclic hydrocarbon structure contributes to a high energy density, making it suitable for modern jet engines and aerospace applications. Its high density, low freezing point, and high heating value are advantageous for fuel performance in extreme conditions .

Organic Synthesis

In organic synthesis, 2-Methylenenorbornane serves as a versatile building block. Its unique reactivity, particularly in cyclopropanation reactions, allows for the creation of complex molecules. This makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound’s ability to undergo selective reactions enhances its utility in creating specific molecular architectures .

Polymer Chemistry

2-Methylenenorbornane is used in the development of novel polymers. Its incorporation into polymer backbones can impart desirable properties such as increased rigidity, thermal stability, and resistance to chemical degradation. These polymers have potential applications in high-performance materials, including coatings, adhesives, and composites .

Medicinal Chemistry

In medicinal chemistry, 2-Methylenenorbornane derivatives are explored for their potential therapeutic properties. The compound’s unique structure can be modified to create bioactive molecules with specific pharmacological activities. Research in this area focuses on developing new drugs for various diseases, leveraging the compound’s ability to interact with biological targets in novel ways .

Catalysis

2-Methylenenorbornane is investigated for its role in catalytic processes. Its structure can facilitate unique catalytic pathways, making it useful in both homogeneous and heterogeneous catalysis. Applications include the development of new catalysts for chemical transformations, such as hydrogenation, oxidation, and polymerization reactions .

Material Science

In material science, 2-Methylenenorbornane is studied for its potential to enhance the properties of materials. Its incorporation into materials can improve mechanical strength, thermal stability, and resistance to environmental degradation. This makes it valuable in the development of advanced materials for aerospace, automotive, and construction industries .

Environmental Chemistry

Research in environmental chemistry explores the use of 2-Methylenenorbornane in the development of environmentally friendly chemicals and processes. Its unique properties can be harnessed to create sustainable materials and reduce the environmental impact of chemical manufacturing. This includes the development of biodegradable polymers and green solvents .

Energy Storage

2-Methylenenorbornane is also investigated for its potential in energy storage applications. Its high energy density and stability make it a candidate for use in advanced battery technologies and other energy storage systems. Research focuses on optimizing its properties to improve the efficiency and capacity of energy storage devices .

These diverse applications highlight the versatility and potential of 2-Methylenenorbornane in various scientific fields. Each application leverages the compound’s unique structural and chemical properties to address specific challenges and advance technology in its respective area.

Springer RSC Publishing Academia

Safety And Hazards

Norbornane is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of exposure, it is advised to avoid dust formation, avoid breathing vapors, mist, or gas, ensure adequate ventilation, and use personal protective equipment .

Future Directions

The unique structure and properties of norbornane underpin its application in a variety of scientific areas, including synthetic chemistry, medicinal chemistry, and materials science . For instance, norbornane-based covalent organic frameworks (COFs) have emerged as a new class of crystalline porous materials with distinct structural features, such as uniform pore distribution, tunable architecture, and modifiable skeletons . These COFs hold significant promise for application in gas separation .

properties

IUPAC Name

2-methylidenebicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h7-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQVASAUQUTVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964350
Record name 2-Methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylenenorbornane

CAS RN

497-35-8
Record name 2-Methylenenorbornane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497358
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Record name 2-Methylenenorbornane
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Record name 2-Methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLENE-BICYCLO(2.2.1)HEPTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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